molecular formula C22H27N3O5S B2521940 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922076-65-1

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2521940
CAS No.: 922076-65-1
M. Wt: 445.53
InChI Key: YECWHGNJMZENAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide (molecular formula: C₂₂H₂₇N₃O₅S, molecular weight: 445.5) is a sulfonamide-containing compound with a complex heterocyclic scaffold. Its structure features:

  • A butyramide group (C₃H₇CONH-) linked to a phenyl ring.
  • A sulfamoyl bridge (-SO₂NH-) connecting the phenyl ring to a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety.
  • A benzo[b][1,4]oxazepin core fused to a benzene ring at the b-position (indicating a specific ring fusion pattern), with methyl substituents at positions 3, 3, and 5, and a ketone at position 4 .

The compound’s Smiles string (CCCC(=O)Nc1ccc(S(=O)(=O)Nc2ccc3c(c2)OCC(C)(C)C(=O)N3C)cc1) highlights its stereochemistry and substituent arrangement.

Properties

IUPAC Name

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-5-6-20(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-19-18(13-16)25(4)21(27)22(2,3)14-30-19/h7-13,24H,5-6,14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECWHGNJMZENAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzo[b][1,4]oxazepine ring and a sulfamoyl group , which are critical for its biological interactions. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired compound. Key steps in the synthesis may involve:

  • Cyclization of precursors : This step forms the oxazepine ring.
  • Introduction of the sulfamoyl group : This modification is crucial for enhancing biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to physiological effects.

In Vitro Studies

Recent studies have evaluated the compound's potential as an enzyme inhibitor . For instance:

  • Cholinesterase Inhibition : The compound has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
    Enzyme TargetIC50 Value (μM)
    AChE19.2
    BChE13.2

These values indicate that the compound may have therapeutic potential in treating cognitive decline associated with Alzheimer's disease by inhibiting cholinesterase activity .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress linked to various diseases. In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to four classes of analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight Key Physical Properties Reference
Target Compound Benzo[b][1,4]oxazepin-7-yl 3,3,5-trimethyl-4-oxo; butyramide 445.5 Not reported
Compound 5a () Tetrahydrofuran-3-yl 2-oxo; butyramide 327.4 m.p. 180–182°C; [α]D = +4.5°
Compound 5b () Tetrahydrofuran-3-yl 2-oxo; pentanamide 341.4 m.p. 174–176°C; [α]D = +5.7°
N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide () Benzo[f][1,4]oxazepin-7-yl 5-oxo; isobutyramide 403.5 Not reported
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide () Benzo[b][1,4]oxazepin-8-yl 5-ethyl-3,3-dimethyl-4-oxo; isobutyramide 459.6 Not reported
Key Observations:

Core Heterocycle Differences: The target compound’s benzo[b][1,4]oxazepin core differs from tetrahydrofuran in 5a–5d () and benzo[f][1,4]oxazepin in . The b vs.

Substituent Effects :

  • Alkyl Chain Length : Compounds 5a–5d () vary in acyl chain length (butyramide to heptanamide), impacting lipophilicity. Longer chains (e.g., 5d: heptanamide) correlate with lower melting points (142–144°C vs. 180–182°C for 5a) .
  • Branched vs. Linear Chains : and feature isobutyramide (branched), which may enhance metabolic stability compared to the target’s linear butyramide .

Pharmacological Implications

  • Sulfonamide Moieties : All compounds contain sulfonamide groups, which are associated with antimicrobial activity (). For example, pyrazole and triazine derivatives with sulfonamides showed efficacy against bacterial and fungal strains .
  • Lack of Direct Data: Pharmacokinetic or efficacy data for the target compound are absent in the evidence. In contrast, details marbofloxacin’s pharmacokinetics in pigs, but this fluoroquinolone is structurally distinct .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.